molecular formula C22H28INO5 B13482390 Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

Cat. No.: B13482390
M. Wt: 513.4 g/mol
InChI Key: LUGATTWELBZXBV-UHFFFAOYSA-N
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Description

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[211]hexan-3-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxabicyclohexane moiety, and an iodinated methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicyclohexane ring, iodination of the methyl group, and coupling with the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The iodinated methyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Properties

Molecular Formula

C22H28INO5

Molecular Weight

513.4 g/mol

IUPAC Name

benzyl 4-[4-ethoxycarbonyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C22H28INO5/c1-2-27-19(25)22-13-21(14-22,15-23)29-18(22)17-8-10-24(11-9-17)20(26)28-12-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3

InChI Key

LUGATTWELBZXBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCN(CC3)C(=O)OCC4=CC=CC=C4)CI

Origin of Product

United States

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